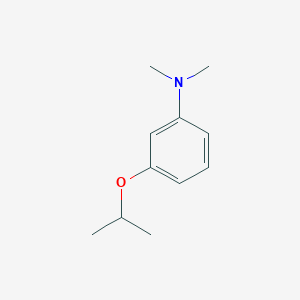

3-Isopropoxy-N,N-dimethylaniline

Description

Contextualization within the Chemistry of Substituted Aniline (B41778) Derivatives

Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with various functional groups. wisdomlib.orgfishersci.com These modifications can significantly alter the chemical and physical properties of the parent aniline molecule, leading to a diverse range of applications. For instance, the introduction of substituents can influence the basicity of the amino group, the nucleophilicity of the nitrogen atom, and the reactivity of the aromatic ring towards electrophilic substitution. reddit.comafit.edu

Substituted anilines are pivotal starting materials and intermediates in the synthesis of a wide array of more complex molecules. They are integral to the production of dyes, pharmaceuticals, agrochemicals, and polymers. wisdomlib.orgchemicalbook.com The nature and position of the substituent group are critical in directing the outcome of chemical reactions. Electron-donating groups generally enhance the reactivity of the aromatic ring and increase the basicity of the amine, whereas electron-withdrawing groups have the opposite effect. afit.edu

Significance of Functionalized N,N-Dimethylanilines in Contemporary Organic Research

N,N-dimethylanilines, a subset of substituted anilines, are characterized by the presence of two methyl groups on the nitrogen atom. This feature renders them tertiary amines and imparts specific properties that are highly valued in organic research. nih.govwikipedia.org The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. orgsyn.org

In contemporary organic research, functionalized N,N-dimethylanilines serve as versatile reagents and building blocks. They are employed as catalysts, particularly in reactions requiring a non-nucleophilic base. doubtnut.com Furthermore, their derivatives are crucial in the synthesis of complex heterocyclic scaffolds and are investigated for their potential in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The study of their reaction mechanisms, such as in photoinduced electron transfer processes, continues to be an active area of research. sigmaaldrich.com

Structural Relationship and Comparative Analysis with N,N-Dimethylaniline and Related Ether Analogs

To understand the properties of 3-Isopropoxy-N,N-dimethylaniline, it is instructive to compare it with its parent compound, N,N-dimethylaniline, and related ether-substituted analogs.

N,N-Dimethylaniline: This is the fundamental structure, consisting of a benzene (B151609) ring substituted with a dimethylamino group. nih.gov It is a pale yellow oily liquid with a characteristic amine-like odor. osha.gov The two methyl groups on the nitrogen atom increase its basicity compared to aniline due to their electron-donating inductive effect. doubtnut.com

3-Isopropoxyaniline: This primary amine features an isopropoxy group at the meta position relative to the amino group. sigmaaldrich.com The isopropoxy group is an electron-donating group through resonance, but its impact on the basicity of the amino group is modulated by its meta position.

| Property | N,N-Dimethylaniline | 3-Isopropoxyaniline | This compound (Predicted) |

| Molecular Formula | C₈H₁₁N nih.gov | C₉H₁₃NO sigmaaldrich.com | C₁₁H₁₇NO |

| Molecular Weight | 121.18 g/mol nih.gov | 151.21 g/mol sigmaaldrich.com | 179.26 g/mol |

| Boiling Point | 194 °C wikipedia.org | 229-230 °C sigmaaldrich.com | > 230 °C |

| Density | 0.956 g/mL wikipedia.org | 1.025 g/mL sigmaaldrich.com | ~1.0 g/mL |

| Solubility in Water | Slightly soluble mit-ivy.com | Sparingly soluble | Sparingly to insoluble |

Overview of Research Gaps and Motivations for Studying this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive data exists for N,N-dimethylaniline and various other substituted anilines, this specific compound appears to be largely uncharacterized. There is a lack of published studies detailing its synthesis, spectroscopic data, physical properties, and reactivity.

This absence of information provides a strong motivation for further investigation. The unique combination of a strong activating N,N-dimethylamino group and a meta-positioned isopropoxy group could lead to interesting and potentially useful chemical properties. Specific areas for future research include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing it using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Reactivity Studies: Investigating its behavior in various organic reactions, such as electrophilic aromatic substitution, to understand the directing effects of the two substituents.

Material Science Applications: Exploring its potential as a monomer or precursor for novel polymers or as a component in functional materials, leveraging the electronic properties imparted by the substituents.

Catalytic Activity: Assessing its potential as a non-nucleophilic base or as a ligand in catalysis, given the known catalytic applications of related N,N-dimethylaniline derivatives.

The study of this compound would not only fill a void in the chemical literature but also potentially uncover a new building block with valuable applications in organic synthesis and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N,N-dimethyl-3-propan-2-yloxyaniline |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-7-5-6-10(8-11)12(3)4/h5-9H,1-4H3 |

InChI Key |

YQRXTOFVZPMKGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxy N,n Dimethylaniline

Strategic Approaches to Aryl Ether Formation

The creation of the C(aryl)-O-C(alkyl) bond is a critical step in the synthesis of 3-Isopropoxy-N,N-dimethylaniline. This can be achieved through several established methods, including nucleophilic aromatic substitution and copper-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing an isopropoxy group, particularly when the aromatic ring is "activated" by electron-withdrawing groups (EWGs). The mechanism involves the addition of a nucleophile to the aryl ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.

For the synthesis of an isopropoxy-substituted aniline (B41778) derivative, a common precursor would be an aromatic ring substituted with a good leaving group (typically a halide) and a strong EWG, such as a nitro group, positioned ortho or para to the leaving group. A hypothetical SNAr route could begin with a substrate like 3-fluoro-4-nitrophenol. The reaction with an isopropylating agent, such as isopropyl bromide in the presence of a base, would yield 3-fluoro-4-isopropoxynitrobenzene. Subsequent reduction of the nitro group would be required to obtain the corresponding aniline.

A more direct approach involves the Williamson ether synthesis, where a phenoxide acts as the nucleophile. For instance, 3-aminophenol can be deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to form 3-isopropoxyaniline. This method avoids the harsh conditions or the need for an activating group required by the SNAr pathway.

| Starting Material | Reagent(s) | Product | Key Features |

| 3-Aminophenol | 1. Base (NaOH, K₂CO₃) 2. Isopropyl halide (e.g., 2-bromopropane) | 3-Isopropoxyaniline | Direct O-alkylation; avoids SNAr conditions. |

| 3-Halonitrobenzene | Sodium isopropoxide | 3-Isopropoxynitrobenzene | Classic SNAr; requires subsequent nitro group reduction. |

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a powerful method for forming aryl ethers, especially when SNAr is not feasible. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

In a synthetic route to this compound, a suitable starting material would be a 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline) or a protected version thereof. This substrate is reacted with isopropanol or a corresponding isopropoxide salt. Traditional Ullmann conditions often required stoichiometric amounts of copper powder and high temperatures (often over 200°C) in polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.org

Modern advancements have led to the development of catalytic systems using copper(I) salts, such as CuI, often in combination with ligands like phenanthroline or diamines. These catalytic systems can facilitate the reaction under milder conditions and with lower catalyst loadings. nih.govarkat-usa.org The reaction proceeds via the formation of a copper(I) isopropoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl ether product, 3-isopropoxyaniline. organic-chemistry.org

| Aryl Halide Substrate | Alcohol/Alkoxide | Catalyst System | Typical Conditions |

| 3-Iodoaniline | Isopropanol | CuI / Ligand (e.g., 1,10-Phenanthroline) | Base (e.g., Cs₂CO₃, K₂CO₃), High Temp (100-150°C), Solvent (e.g., DMF, Toluene) |

| 3-Bromoaniline | Sodium Isopropoxide | Cu₂O | Base (e.g., Cs₂CO₃), High Temp (>130°C), Solvent (e.g., DMF) organic-chemistry.org |

Amination and Alkylation Strategies for N,N-Dimethylamino Group Formation

Once the isopropoxy group is in place, forming 3-isopropoxyaniline, the next stage is the introduction of the N,N-dimethylamino functionality. This is typically achieved through either reductive amination or direct alkylation of the primary amine.

Reductive amination is a versatile method for forming amines from carbonyl compounds. While not a direct route from 3-isopropoxyaniline, it can be employed if the synthesis starts from a carbonyl-containing precursor. For example, if 3-isopropoxybenzaldehyde were used as a starting material, it could be reacted with dimethylamine to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final product, this compound.

A variety of reducing agents can be used for this transformation. Sodium cyanoborohydride (NaBH₃CN) is selective for the protonated iminium ion over the starting aldehyde. orgsyn.org Other common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and systems like titanium(IV) isopropoxide with sodium borohydride, which offer a general and efficient method for preparing N,N-dimethylalkylamines. mdma.ch

The most direct method to convert 3-isopropoxyaniline to this compound is through direct N-alkylation using a methylating agent. A significant challenge with simple methylating agents like methyl iodide is controlling the extent of alkylation, as the reaction can proceed to form the quaternary ammonium (B1175870) salt.

The Eschweiler-Clarke reaction offers a superior alternative for this transformation. wikipedia.org This classic reaction involves treating a primary or secondary amine (in this case, 3-isopropoxyaniline) with excess formaldehyde and formic acid. wikipedia.orgambeed.com The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to the N-methylated amine. mdpi.comyoutube.com The process repeats to form the tertiary amine. A key advantage of the Eschweiler-Clarke reaction is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com The only byproduct is carbon dioxide, which makes product purification straightforward. ambeed.com

| Reaction | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | High yield for N,N-dimethylation; avoids over-alkylation; reaction stops at the tertiary amine. wikipedia.orgjk-sci.com |

| Standard Alkylation | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Risk of forming quaternary ammonium salts; requires careful control of stoichiometry. mdpi.com |

| Metal-Free Methylation | Formaldehyde (as C1 source and reductant) | Can be performed under basic conditions (e.g., K₂CO₃) at high temperatures without a metal catalyst. chimia.ch |

Multi-Step Synthesis Pathways from Readily Available Starting Materials

The synthesis of this compound is practically achieved through a multi-step pathway that combines the aforementioned reactions. The choice of pathway depends on the availability and cost of the starting materials.

A common and efficient pathway begins with 3-aminophenol .

O-Isopropylation: The phenolic hydroxyl group is more nucleophilic than the amino group under basic conditions. 3-aminophenol is treated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base like potassium carbonate to selectively form the ether linkage, yielding 3-isopropoxyaniline .

N,N-Dimethylation: The resulting primary amine, 3-isopropoxyaniline, is then subjected to the Eschweiler-Clarke reaction using formaldehyde and formic acid to install the two methyl groups on the nitrogen atom, affording the final product, This compound .

An alternative pathway can be envisioned starting from 3-nitrophenol :

O-Isopropylation: Similar to the route above, 3-nitrophenol is alkylated with an isopropyl halide to form 3-isopropoxynitrobenzene . The presence of the nitro group can facilitate this etherification.

Nitro Group Reduction: The nitro group is then reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl), to produce 3-isopropoxyaniline .

N,N-Dimethylation: Finally, as in the previous pathway, an Eschweiler-Clarke reaction is employed to convert the primary amine to the desired tertiary amine, This compound .

These logical, sequential approaches allow for the efficient and controlled construction of the target molecule from simple, commercially available precursors.

Development and Optimization of Reaction Conditions for Enhanced Yield and Selectivity

A plausible synthetic route commences with 3-aminophenol. The first step is a Williamson ether synthesis to introduce the isopropoxy group. This reaction is sensitive to the choice of base, solvent, temperature, and catalyst. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can effectively deprotonate the phenolic hydroxyl group, facilitating its reaction with an isopropyl halide. organic-synthesis.com Alternatively, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile (B52724) are also effective. organic-synthesis.com To enhance the reaction rate and efficiency, particularly in biphasic systems, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be employed. crdeepjournal.orgptfarm.pl The choice of isopropylating agent is also crucial; while isopropyl bromide is commonly used, secondary alkyl halides can sometimes lead to lower yields compared to primary halides. researchgate.netresearchgate.net Careful control of the temperature is necessary to minimize side reactions.

The second stage involves the N,N-dimethylation of the intermediate, 3-isopropoxyaniline. Reductive amination using formaldehyde as the C1 source is a common and efficient method. nih.govacs.org This reaction is typically catalyzed by a heterogeneous catalyst such as ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govacs.org The optimization of this step involves screening different catalysts, and adjusting the hydrogen pressure and reaction temperature to achieve high conversion and selectivity towards the desired tertiary amine. Over-alkylation is generally not a concern in this specific transformation to the tertiary amine.

The following table summarizes optimized conditions for analogous reactions, providing a basis for the synthesis of this compound.

Interactive Data Table: Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Selectivity |

| O-Isopropylation | 3-Aminophenol, Isopropyl Bromide | K2CO3 | Acetonitrile | Reflux | ~85 | High for O-alkylation |

| O-Isopropylation | 3-Aminophenol, Isopropyl Chloride | NaOH / Tetrabutylammonium Bromide (PTC) | Toluene/Water | 80-90 | >90 | High for O-alkylation |

| N,N-Dimethylation | 3-Isopropoxyaniline, Formaldehyde | 5% Ru/C, H2 | Methanol (B129727) | 80-100 | >95 | High for N,N-dimethylation |

| N,N-Dimethylation | 3-Isopropoxyaniline, Dimethyl Carbonate | ZrOCl2·8H2O | Neat | 90 | High | High for N,N-dimethylation researchgate.net |

Considerations for Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing a more sustainable and environmentally benign process. Several aspects of the synthesis can be modified to align with these principles.

Use of Greener Reagents: The selection of methylating agents for the N,N-dimethylation step is a key area for green chemistry implementation. Dimethyl carbonate (DMC) is considered a green methylating agent as it is non-toxic, biodegradable, and can be produced via clean processes. researchgate.netnih.gov Its use avoids the need for toxic and carcinogenic reagents like methyl halides or dimethyl sulfate. nih.gov Similarly, using formic acid or even carbon dioxide with a suitable reducing agent for methylation represents a greener alternative. researchgate.netliv.ac.uk For the O-isopropylation step, exploring the use of isopropyl alcohol directly as the alkylating agent, if a suitable catalytic system is developed, would be a significant improvement over isopropyl halides.

Catalysis: The use of heterogeneous catalysts, such as Ru/C or other supported metal catalysts, for the N,N-dimethylation is advantageous from a green chemistry perspective. nih.gov These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, reducing waste and cost. In the context of the Williamson ether synthesis, solvent-free methods have been developed which can significantly reduce the environmental impact. researchgate.net

Energy Efficiency: The development of synthetic routes that can be performed at lower temperatures and pressures contributes to energy efficiency. specchemonline.com Microwave-assisted synthesis is another avenue to explore for potentially reducing reaction times and energy consumption. tandfonline.com

Safer Solvents and Auxiliaries: The choice of solvent is another critical factor. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or in some cases, performing the reaction under solvent-free conditions. researchgate.net The use of phase-transfer catalysis can also reduce the need for large quantities of organic solvents by enabling reactions between components in immiscible phases. crdeepjournal.org

By systematically addressing these areas, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopropoxy N,n Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-Isopropoxy-N,N-dimethylaniline. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton, carbon, and nitrogen atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Spin-Spin Coupling

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is characterized by signals from the aromatic ring, the N,N-dimethyl group, and the isopropoxy group.

The six protons of the N,N-dimethyl group are chemically equivalent and shielded, appearing as a sharp singlet. The isopropoxy group displays a characteristic pattern: a septet for the single methine (CH) proton, which is split by the six equivalent protons of the two methyl groups, and a doublet for these six methyl protons, split by the single methine proton.

The aromatic region is more complex due to the substitution pattern. The protons on the benzene (B151609) ring are distinct and exhibit coupling to their neighbors. Their chemical shifts are influenced by the electron-donating effects of both the dimethylamino and isopropoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | 6.20 - 7.20 | Multiplet | ortho, meta, para | 4H |

| Isopropoxy CH | 4.40 - 4.60 | Septet | ~6.0 | 1H |

| N-Methyl CH₃ | 2.90 - 3.00 | Singlet | N/A | 6H |

| Isopropoxy CH₃ | 1.25 - 1.35 | Doublet | ~6.0 | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Chemical Shift Trends

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all eight unique carbon types are expected to produce distinct signals.

The chemical shifts of the aromatic carbons are spread over a range, with the carbons directly attached to the nitrogen (C3) and oxygen (C1) atoms being the most affected. The electron-donating nature of the nitrogen and oxygen atoms causes an upfield shift (lower ppm) for the ortho and para carbons and a downfield shift (higher ppm) for the ipso-carbons compared to unsubstituted benzene. researchgate.net The aliphatic carbons of the N-methyl and isopropoxy groups appear at significantly higher fields (lower ppm values). docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Description |

| C-O (Aromatic) | 155 - 160 | Aromatic, attached to isopropoxy |

| C-N (Aromatic) | 150 - 153 | Aromatic, attached to dimethylamino |

| Aromatic CH | 100 - 130 | Aromatic ring carbons |

| Isopropoxy CH | 68 - 72 | Aliphatic methine |

| N-Methyl CH₃ | 40 - 42 | Aliphatic N-methyl |

| Isopropoxy CH₃ | 21 - 23 | Aliphatic isopropoxy methyl |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their relative positions. It would also show a crucial correlation between the isopropoxy methine proton and the isopropoxy methyl protons, confirming the structure of this substituent. wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.orgepfl.ch It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum. For example, the singlet at ~2.95 ppm would correlate to the carbon signal at ~41 ppm, assigning them to the N-methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduepfl.ch HMBC is critical for connecting the different parts of the molecule. Key correlations would include:

A cross-peak between the N-methyl protons (~2.95 ppm) and the aromatic carbon C3, confirming the attachment point of the dimethylamino group.

Correlations from the isopropoxy methine proton (~4.5 ppm) to the aromatic ipso-carbon C1, confirming the ether linkage.

Correlations between aromatic protons and neighboring carbons, which helps to definitively assign the substitution pattern on the ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a vital tool for confirming the elemental composition of a molecule and for deducing its structure based on how it breaks apart. nih.gov

For this compound (C₁₁H₁₇NO), HRMS would provide an exact mass measurement of the molecular ion, which can be calculated to a high degree of precision.

Calculated Exact Mass of [M]⁺: 179.13101 u

Observing a molecular ion with a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

The fragmentation pattern observed in the MS/MS spectrum gives further structural proof. For anilines and ethers, fragmentation is often predictable: docbrown.infodocbrown.info

Alpha-Cleavage: The most common fragmentation for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) from the parent ion to form a highly stabilized iminium cation. This fragment [M-15]⁺ is often the base peak in the spectrum.

Loss of Alkene: The isopropoxy group can undergo a rearrangement to eliminate propene (C₃H₆), resulting in a phenol-like fragment ion [M-42]⁺.

Loss of Isopropyl Radical: Cleavage of the C-O bond can lead to the loss of an isopropyl radical (•C₃H₇), yielding another characteristic fragment ion [M-43]⁺.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (N-CH₃, Isopropoxy) |

| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| 1360 - 1390 | C-H Bend | N-CH₃ |

| 1250 - 1200 | C-N Stretch | Aryl-N (tertiary amine) |

| 1260 - 1200 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |

| 1100 - 1000 | C-O-C Stretch | Aryl-Alkyl Ether (symmetric) |

| 850 - 750 | C-H Bend | Aromatic (out-of-plane) |

The spectrum would clearly show C-H stretching vibrations from both the aromatic ring and the aliphatic methyl and methine groups. chemicalbook.comchemicalbook.com Key absorptions confirming the main structural features include the aromatic C=C stretching peaks, the C-N stretching of the tertiary aryl amine, and the strong asymmetric and symmetric C-O-C stretching bands characteristic of an aryl alkyl ether. The specific pattern of the out-of-plane C-H bending bands in the fingerprint region can also help confirm the 1,3-disubstitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Characterization

The electronic absorption spectrum of an aromatic compound like this compound is dominated by transitions within the π-electron system of the benzene ring, which are influenced by the electronic effects of its substituents. The dimethylamino group (-N(CH₃)₂) acts as a strong auxochrome, an electron-donating group that shifts the absorption bands of the benzene chromophore to longer wavelengths (a bathochromic shift) and increases their intensity. The isopropoxy group (-OCH(CH₃)₂) at the meta position also contributes to these electronic transitions, primarily through its electron-donating resonance effect and electron-withdrawing inductive effect.

The UV-Vis spectrum of the parent compound, N,N-dimethylaniline, in a non-polar solvent like cyclohexane, typically exhibits two main absorption bands. photochemcad.com The primary band, corresponding to the π → π* transition of the benzenoid system, is observed at a lower wavelength, while a secondary, less intense band appears at a longer wavelength. The presence of the isopropoxy group at the meta-position in this compound is expected to cause a further bathochromic shift of these absorption maxima compared to N,N-dimethylaniline. This is due to the extension of the conjugated system and the combined electron-donating effects of both the dimethylamino and isopropoxy groups.

The electronic transitions are sensitive to the polarity of the solvent. In polar solvents, the charge transfer character of the transitions can be enhanced, often leading to a further shift in the absorption bands. jocpr.com

Table 1: Representative UV-Vis Absorption Data for N,N-Dimethylaniline in Cyclohexane

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* | 251 | 14,900 |

| Secondary Band | 293 | ~1,620 |

Data is for the parent compound N,N-dimethylaniline and serves as a baseline for understanding the transitions in its derivatives. photochemcad.com

The introduction of the 3-isopropoxy group is anticipated to shift these λmax values to slightly longer wavelengths. The precise molar absorptivity would require experimental measurement but is expected to be of a similar order of magnitude.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing (if crystalline)

As no specific X-ray diffraction data for crystalline this compound has been reported, its solid-state conformation and packing behavior can be predicted based on the analysis of related substituted aniline (B41778) structures. The conformation of aniline derivatives is largely determined by the orientation of the substituents relative to the benzene ring. colostate.edu

Computational Chemistry and Theoretical Studies of 3 Isopropoxy N,n Dimethylaniline

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. For 3-Isopropoxy-N,N-dimethylaniline, methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311+G(d,p), are employed to determine its optimized molecular geometry. mdpi.com These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry of the molecule.

The optimized geometry of this compound would reveal key structural parameters. The aniline (B41778) ring is expected to be largely planar, though minor puckering can occur. The bond lengths and angles of the benzene (B151609) ring will be slightly distorted from a perfect hexagon due to the electronic effects of the isopropoxy and dimethylamino substituents. The C-N bond of the dimethylamino group and the C-O bond of the isopropoxy group are of particular interest, as their lengths indicate the degree of electron donation to the aromatic ring. The nitrogen atom of the dimethylamino group is predicted to have a pyramidal geometry.

The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the nitrogen and oxygen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

| C-N (dimethylamino) bond length | ~1.38 Å |

| C-O (isopropoxy) bond length | ~1.37 Å |

| C-N-C (dimethylamino) bond angle | ~118° |

| C-O-C (isopropoxy) bond angle | ~119° |

| Dihedral angle (ring-N) | ~10-20° |

| Dihedral angle (ring-O) | ~5-15° |

Note: These are estimated values based on calculations of similar substituted anilines. Actual values would require specific DFT calculations for this molecule.

Density Functional Theory (DFT) Investigations of Molecular Orbitals (HOMO-LUMO) and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of molecules. irjweb.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, both the isopropoxy and dimethylamino groups are electron-donating, which would be expected to raise the energy of the HOMO and slightly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This indicates that the molecule is likely to be chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. ajchem-a.com These descriptors provide quantitative measures of a molecule's reactivity. irjweb.com

Table 2: Calculated Reactivity Descriptors for a Representative Substituted Aniline

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; soft molecules are more reactive. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. nih.gov |

Note: The values for these descriptors would need to be calculated specifically for this compound using DFT.

Conformational Analysis of the Isopropoxy and Dimethylamino Moieties

The isopropoxy and dimethylamino groups in this compound have rotational freedom around their bonds to the aromatic ring, leading to different possible conformations. Conformational analysis, typically performed using computational methods, helps to identify the most stable conformations and the energy barriers between them.

The isopropoxy group also exhibits conformational flexibility due to rotation around the C-O bond and the C-C bonds within the isopropyl group. The orientation of the isopropyl group with respect to the aromatic ring will affect the steric and electronic environment of the molecule. The most stable conformation will likely be one that minimizes steric clashes while allowing for favorable electronic interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. nih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable tool in structural elucidation. researchgate.net Programs that use machine learning algorithms trained on large datasets of experimental spectra can provide accurate predictions. nih.gov For this compound, the predicted chemical shifts would be influenced by the electron-donating effects of the isopropoxy and dimethylamino groups, which would generally shield the aromatic protons and carbons, causing them to appear at lower chemical shifts (upfield).

Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H (ortho to NMe2) | 6.2-6.4 |

| Aromatic-H (para to NMe2) | 6.8-7.0 |

| Aromatic-H (ortho to O-iPr) | 6.3-6.5 |

| Aromatic-H (meta to both) | 7.0-7.2 |

| N(CH3)2 | 2.9-3.1 |

| O-CH(CH3)2 | 4.4-4.6 |

| O-CH(CH3)2 | 1.2-1.4 |

Note: These are estimated values based on known substituent effects and data for similar compounds like N,N-dimethylaniline. chemicalbook.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the presence of the electron-donating groups is expected to cause a red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted aniline. hw.ac.uk The predicted spectrum would likely show strong π → π* transitions. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~260-270 | Cyclohexane |

| π → π | ~300-315 | Cyclohexane |

Note: These are estimated values based on experimental data for N,N-dimethylaniline and the expected effects of the isopropoxy substituent. photochemcad.comaatbio.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, solvent interactions, and transport properties. nih.gov

An MD simulation of this compound in a solvent, such as water or an organic solvent, would show how the molecule moves and interacts with its surroundings. The simulation could reveal the preferred solvation shell around the molecule and the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) between the solute and solvent molecules. The rotational and vibrational motions of the isopropoxy and dimethylamino groups could also be studied, providing a more complete picture of the molecule's flexibility. All-atom MD simulations can demonstrate the spontaneous self-assembly of similar molecules in aqueous solutions. worktribe.com

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for studying reaction mechanisms. chemrxiv.org By calculating the energies of reactants, transition states, and products, the feasibility of a proposed reaction pathway can be assessed. chemrxiv.org

For this compound, theoretical studies could provide insights into various reactions, such as electrophilic aromatic substitution. The electron-donating isopropoxy and dimethylamino groups are ortho-, para-directing and activating. DFT calculations could be used to determine the most likely sites of electrophilic attack by calculating the Fukui functions or by mapping the molecular electrostatic potential. irjweb.com The calculations would likely show that the positions ortho and para to the dimethylamino group are the most nucleophilic and therefore the most susceptible to attack by an electrophile. The isopropoxy group would further activate the ring, but its directing effect would be secondary to the more strongly activating dimethylamino group.

Chemical Reactivity and Derivatization Strategies for 3 Isopropoxy N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 3-Isopropoxy-N,N-dimethylaniline is highly activated towards electrophilic attack due to the presence of two electron-donating substituents: the dimethylamino group and the isopropoxy group.

Regioselectivity and Electronic Effects of the Isopropoxy and Dimethylamino Groups

Both the dimethylamino (-N(CH₃)₂) and the isopropoxy (-OCH(CH₃)₂) groups are ortho-, para-directing activators for electrophilic aromatic substitution. This is due to the donation of electron density from the nitrogen and oxygen atoms to the aromatic ring through resonance. The dimethylamino group is one of the strongest activating groups, significantly more so than the isopropoxy group.

In this compound, the two groups are meta to each other. The positions ortho and para to the powerful dimethylamino group are C2, C4, and C6. The positions ortho and para to the isopropoxy group are also C2, C4, and C6. Therefore, both groups synergistically activate the same positions on the aromatic ring, leading to a high propensity for substitution at these sites. The primary directing influence will be the dimethylamino group due to its superior activating strength.

However, under strongly acidic conditions, the basic nitrogen atom of the dimethylamino group is protonated to form a dimethylanilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and meta-directing via an inductive effect. stackexchange.comyoutube.com This change in the electronic nature of the substituent dramatically alters the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation Reactions (e.g., Bromination)

Given the high activation of the aromatic ring, halogenation of this compound is expected to proceed readily. Under neutral or mildly acidic conditions, where the dimethylamino group remains unprotonated, bromination would be directed to the positions ortho and para to the dimethylamino group (C2, C4, and C6). Due to steric hindrance from the adjacent isopropoxy group, substitution at the C2 position might be slightly disfavored compared to the C4 and C6 positions.

An alternative strategy for selective halogenation involves the N-oxide of the parent aniline (B41778). N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve regioselective halogenation. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl bromide leads exclusively to 4-bromo-N,N-dimethylanilines, while thionyl chloride gives predominantly the 2-chloro derivatives. researchgate.net This methodology offers a pathway to specific halogenated isomers that might be difficult to obtain through direct electrophilic halogenation.

Nitration and Sulfonation Pathways

Nitration of N,N-dimethylaniline derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.comorgsyn.org In this strongly acidic medium, the dimethylamino group is protonated, forming the meta-directing dimethylanilinium ion. stackexchange.comyoutube.comdoubtnut.com Consequently, the nitration of this compound is expected to yield primarily the meta-nitro product with respect to the dimethylanilinium group. The incoming nitro group will therefore be directed to the C5 position. The isopropoxy group at C3 will have a minor influence on the regiochemical outcome in this case. A general procedure for the nitration of N,N-dimethylaniline results in a mixture of the meta and para isomers, with the meta isomer being substantial. orgsyn.org

Sulfonation of anilines can also be influenced by the acidity of the reaction medium. Reaction with sulfuric acid can lead to the formation of anilinium hydrogen sulfate, which upon heating can rearrange to form sulfonic acid derivatives. nih.gov An electrochemical method for the direct sulfonylation of N,N-dialkylaniline derivatives has also been reported, which can introduce arylsulfonyl groups at the ortho position. acs.org

Functional Group Transformations of the Isopropoxy Moiety

The isopropoxy group is a relatively stable ether linkage. However, it can be cleaved under specific conditions to yield the corresponding phenol. Common reagents for the cleavage of aryl ethers include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid undesired side reactions, particularly with the sensitive dimethylamino group. N-dealkylation of the amine can be a competing reaction under certain conditions. nih.gov

Reactions Involving the Tertiary Amine Functionality (e.g., Quaternization, N-Oxidation)

The tertiary amine functionality of this compound is a key site for chemical modification.

Quaternization: As a tertiary amine, this compound can undergo the Menschutkin reaction with alkyl halides to form quaternary ammonium (B1175870) salts. sciensage.inforesearchgate.net This reaction involves the nucleophilic attack of the amine's lone pair on the alkyl halide. The rate of this Sₙ2 reaction is influenced by the structure of the alkyl halide, the solvent, and the temperature. researchgate.netsciensage.info

| Alkyl Halide | Solvent | Temperature (K) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| Benzyl (B1604629) Chloride | Acetone | 300 | 1.35 x 10⁻⁵ |

| Benzyl Chloride | Acetone | 305 | 2.10 x 10⁻⁵ |

| Benzyl Chloride | Acetone | 310 | 3.20 x 10⁻⁵ |

| Benzyl Chloride | Acetone | 315 | 4.80 x 10⁻⁵ |

| Propargyl Bromide | Acetonitrile (B52724) | 293 | 1.15 x 10⁻³ |

| 1-Bromobut-2-yne | Acetonitrile | 293 | 1.50 x 10⁻³ |

| 1-Bromooct-2-yne | Acetonitrile | 293 | 1.63 x 10⁻³ |

Table 1: Kinetic data for the quaternization of N,N-dimethylaniline with various alkyl halides. Data for benzyl chloride from sciensage.info, and for bromoalkynes from researchgate.net.

N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. N-oxidation is also a common metabolic pathway for N,N-dimethylanilines in biological systems, often catalyzed by cytochrome P-450 enzymes. nih.govacs.orgnih.gov The resulting N-oxides are useful synthetic intermediates, for example in regioselective halogenation reactions. researchgate.net

Metalation Reactions and Formation of Organometallic Intermediates

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. Both the dimethylamino and alkoxy groups can function as DMGs. wikipedia.org

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has yielded no specific scientific literature, studies, or data pertaining to the chemical compound "this compound." Consequently, information regarding its chemical reactivity, derivatization strategies, or potential catalytic roles in organic transformations could not be located.

The investigation included searches for:

Synthesis of substituted derivatives of this compound for structure-reactivity relationship studies.

The catalytic role of this compound as a base or promoter in organic transformations.

No research findings, data tables, or detailed discussions matching these specific topics for this particular compound were found. Therefore, the requested article on "" cannot be generated at this time due to the absence of foundational research on the subject.

Potential Applications in Organic Synthesis and Materials Science Academic Context

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. The structural framework of 3-Isopropoxy-N,N-dimethylaniline, featuring a nucleophilic nitrogen and an activated aromatic ring, makes it a promising intermediate for the construction of elaborate molecular architectures.

The N,N-dimethylamino group can direct electrophilic aromatic substitution, primarily to the ortho and para positions, allowing for the introduction of additional functional groups. Furthermore, the tertiary amine itself can participate in various chemical transformations. The isopropoxy group, being a bulky electron-donating group, can influence the regioselectivity of these reactions and modify the electronic properties of the resulting molecules.

One area where this compound could serve as a crucial intermediate is in the synthesis of novel bioactive compounds. The analogous compound, 3-isopropoxyaniline, is a known intermediate in the production of the fungicide Flutolanil. This suggests that the N,N-dimethylated derivative could be a precursor to new classes of agrochemicals or pharmaceuticals, where the N,N-dimethyl moiety could fine-tune the compound's biological activity and physical properties. The synthesis of N,N-dimethylaniline itself can be achieved through various methods, including the alkylation of aniline (B41778) with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgyoutube.com

The reactivity of the aniline core allows for a variety of transformations that are central to the assembly of complex molecules. These reactions, summarized in the table below, highlight the versatility of the aniline scaffold.

| Reaction Type | Description | Potential Product Classes |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the aromatic ring, directed by the N,N-dimethylamino and isopropoxy groups. | Functionalized anilines, precursors to dyes and pharmaceuticals. |

| Metalation | Directed ortho-metalation can introduce a nucleophilic site on the aromatic ring for further functionalization. acs.org | Highly substituted aromatic compounds. |

| Coupling Reactions | The aniline moiety can participate in various cross-coupling reactions to form C-N and C-C bonds. nih.govacs.org | Biaryls, complex heterocyclic systems. |

Development of Novel Reagents or Ligands Incorporating the this compound Scaffold

The ability of the nitrogen atom in N,N-dimethylaniline and its derivatives to coordinate with metal centers makes them attractive candidates for the development of novel ligands in catalysis. The electronic and steric environment around the nitrogen can be precisely tuned by the substituents on the aromatic ring, thereby influencing the properties of the resulting metal complex.

The 3-isopropoxy group in this compound would likely enhance the electron-donating ability of the nitrogen atom, which could be beneficial for stabilizing high-oxidation-state metal centers in catalytic cycles. Furthermore, the steric bulk of the isopropoxy group could create a specific chiral pocket around the metal center, potentially enabling enantioselective transformations.

Derivatives of N,N-dimethylaniline have been explored as ligands in various catalytic reactions, including palladium-catalyzed cross-coupling reactions which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govufrgs.br For instance, N,N'-Dimethylurea has been used as a ligand in Chan-Lam cross-coupling reactions for the synthesis of N-arylated anilines. capes.gov.br This suggests that ligands derived from this compound could find application in similar transformations.

The potential of this scaffold in catalysis is summarized in the following table:

| Catalytic Application | Role of this compound Scaffold | Potential Advantages |

| Cross-Coupling Reactions | As a ligand for transition metals like palladium or copper. nih.govacs.org | Enhanced catalytic activity and stability due to the electron-rich nature of the ligand. |

| C-H Activation | As a directing group for the functionalization of C-H bonds. rsc.org | Regioselective synthesis of complex molecules. |

| Polymerization Catalysis | As a component of a catalyst system for polymerization reactions. | Control over polymer properties such as molecular weight and tacticity. |

Exploration in Advanced Polymeric Systems as a Modifier or Monomer Precursor

Aniline and its derivatives are well-known precursors to conducting polymers, with polyaniline being the most prominent example. The properties of these polymers can be significantly altered by introducing substituents onto the aniline monomer. The incorporation of a this compound unit into a polymer backbone could impart desirable characteristics such as improved solubility, processability, and modified electronic properties.

The isopropoxy group would likely increase the solubility of the resulting polymer in common organic solvents, which is often a challenge with rigid-backbone conducting polymers. This enhanced solubility would facilitate the fabrication of thin films and other material forms for electronic and optoelectronic applications. Furthermore, the electron-donating nature of the isopropoxy and N,N-dimethylamino groups would lower the oxidation potential of the monomer, potentially leading to polymers with different electronic and optical properties compared to unsubstituted polyaniline.

Research on the polymerization of substituted anilines has shown that the nature of the substituent has a profound effect on the properties of the resulting polymer. For example, studies on the polymerization of m-methylaniline have demonstrated how substituent position can influence polymerization rates and the conductivity of the final polymer. While specific data on polymers derived from this compound is not available, the general principles of aniline polymerization provide a framework for predicting its behavior.

| Polymer Property | Potential Influence of this compound |

| Solubility | Increased solubility in organic solvents due to the flexible isopropoxy group. |

| Conductivity | Modified electronic properties, potentially leading to materials with tailored conductivity. |

| Processability | Improved processability for the fabrication of films and devices. |

| Optical Properties | Altered absorption and emission characteristics. |

Photophysical Applications in Fluorescence Probes or Optoelectronic Materials

N,N-dimethylaniline and its derivatives are known to exhibit interesting photophysical properties, often functioning as electron-donor components in donor-acceptor systems. niscpr.res.in The interaction between the electron-rich aniline core and an electron-accepting moiety can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence that is sensitive to the local environment.

The 3-isopropoxy group in this compound would further enhance the electron-donating strength of the aniline ring system. This could lead to the development of novel fluorescent probes with high sensitivity and selectivity for specific analytes or microenvironments. For instance, the fluorescence of such a probe could be modulated by changes in solvent polarity, viscosity, or the presence of metal ions.

The electronic properties of substituted anilines and their oligomers have been the subject of theoretical studies, which indicate that the nature and position of substituents strongly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgacs.org An electron-donating group like methoxy (B1213986) (analogous to isopropoxy) raises the HOMO energy level, which can be harnessed in the design of optoelectronic materials. acs.orgacs.org

| Photophysical Application | Role of this compound | Key Features |

| Fluorescence Probes | As the core of a solvatochromic or ion-selective fluorescent sensor. | High sensitivity to the local environment due to intramolecular charge transfer. |

| Organic Light-Emitting Diodes (OLEDs) | As a hole-transporting or emissive material. | Tunable electronic properties for efficient charge injection and transport. |

| Dye-Sensitized Solar Cells (DSSCs) | As a component of an organic dye sensitizer. | Strong electron-donating character for efficient electron injection into the semiconductor. |

Contributions to Supramolecular Chemistry Through Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. libretexts.orgwikipedia.org The structure of this compound, with its aromatic ring and heteroatoms, provides multiple sites for engaging in these interactions, making it a potentially valuable building block for the construction of well-defined supramolecular assemblies.

The aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. rsc.orgrsc.org The nitrogen atom of the N,N-dimethylamino group can act as a hydrogen bond acceptor, while the oxygen atom of the isopropoxy group can also participate in hydrogen bonding. These interactions can be used to direct the self-assembly of molecules into specific architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. rsc.orgnih.gov

The study of crystal structures of N-pentafluorobenzyl aniline derivatives reveals that non-covalent interactions are key in determining the relative orientation of molecules. rsc.org While specific studies on this compound are lacking, the principles of supramolecular chemistry suggest that it could be a versatile component for creating novel materials with tailored properties based on controlled molecular self-assembly. nih.govnih.gov

Analytical Methodologies for Research Grade Characterization of 3 Isopropoxy N,n Dimethylaniline and Its Reaction Mixtures

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-Isopropoxy-N,N-dimethylaniline from starting materials, intermediates, and impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reverse-phase HPLC method can be developed for its purity assessment and quantification.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is often a suitable starting point for the separation of aniline (B41778) derivatives. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to ensure the analyte is in a single ionic form, which is crucial for achieving sharp, symmetrical peaks. For N,N-dimethylaniline and its derivatives, a slightly acidic mobile phase is often employed. sielc.com

Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. The selection of an appropriate wavelength, typically near the compound's maximum absorbance, is critical for achieving high sensitivity. d-nb.info

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on established principles for similar aniline derivatives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a substituted aniline, can be analyzed by GC, particularly for assessing the presence of volatile impurities or unreacted starting materials in a reaction mixture.

The choice of a GC column is critical, with moderately polar columns often providing good separation for aniline derivatives. epa.gov A temperature-programmed oven is used to elute compounds with a wide range of boiling points. A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its broad applicability to organic compounds. For enhanced selectivity for nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) can be employed. epa.gov

Table 2: Suggested GC Method Parameters for Analysis of this compound

| Parameter | Suggested Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

This table provides a representative GC method based on general practices for analyzing aniline derivatives.

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of components within complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying byproducts and impurities in the synthesis of this compound. After separation on the GC column, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for structural elucidation and confirmation of identity by comparison to spectral libraries or through interpretation of fragmentation patterns. researchgate.netresearchgate.net

For less volatile or thermally sensitive compounds in a reaction mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It allows for the separation of a wide range of compounds, followed by their detection and identification by mass spectrometry. d-nb.info This is particularly useful for monitoring the progress of a reaction, identifying intermediates, and characterizing the final product mixture in detail. Electrospray ionization (ESI) is a common ionization technique for aniline derivatives in LC-MS. d-nb.info

Table 3: Illustrative Mass Spectrometry Data for Analytes in a Reaction Mixture

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Aniline (Starting Material) | 3.5 | 94.1 | 77.1, 66.1 |

| N-methylaniline (Intermediate) | 5.2 | 108.1 | 93.1, 77.1 |

| This compound | 10.8 | 180.2 | 165.1, 136.1, 122.1 |

| Dimer Impurity | 15.2 | 359.3 | Varies |

This table presents hypothetical GC-MS or LC-MS data for illustrative purposes.

Quantitative Spectrophotometric Methods in Research Applications (e.g., UV-Vis spectrophotometry for reaction monitoring)

UV-Visible spectrophotometry is a simple, rapid, and non-destructive technique that can be effectively used to monitor the progress of chemical reactions. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

In the synthesis of this compound, the formation of the product or the consumption of a reactant can be monitored by measuring the change in absorbance at a specific wavelength over time. researchgate.net This allows for the determination of reaction kinetics, including the reaction rate and order. researchgate.net By selecting a wavelength where the product has a significant absorbance and the reactants have minimal absorbance, the progress of the reaction can be followed in real-time. researchgate.net

For instance, the formation of the substituted aniline product will likely lead to a shift in the UV-Vis absorption spectrum compared to the starting materials. By monitoring the growth of a new absorption band characteristic of the product, kinetic data can be readily obtained. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 3 Isopropoxy N,n Dimethylaniline

Exploration of Asymmetric Synthesis and Chiral Derivatives8.2. Integration into Catalytic Cycles for Novel Transformations8.3. Investigation of Green Chemistry Approaches for Sustainable Production and Application8.4. Advanced Materials Design Utilizing the Unique Electronic Properties of 3-Isopropoxy-N,N-dimethylaniline8.5. Expanding Computational Models to Predict Reactivity and Design New Derivatives

Without any primary or secondary research data, any attempt to generate content for these areas would be speculative and would not meet the required standards of scientific accuracy and verifiable sourcing. Further research into this specific molecule would be necessary before a meaningful discussion of its future applications could be undertaken.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing alkoxy groups (e.g., isopropoxy) into N,N-dimethylaniline derivatives?

- Methodological Answer : Alkoxy groups like isopropoxy can be introduced via nucleophilic substitution or Ullmann-type coupling. For example, reacting N,N-dimethylaniline with isopropyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Protecting groups may be required to prevent N-demethylation. Reaction optimization should monitor byproducts using GC-MS and NMR to confirm regiochemistry .

- Key Data :

| Reaction Condition | Yield (%) | Major Byproduct |

|---|---|---|

| K₂CO₃, DMF, 120°C | 65-75 | N-Methylaniline |

Q. How is the structure of 3-Isopropoxy-N,N-dimethylaniline confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺.

- FT-IR : Verify C-O-C stretching (~1100 cm⁻¹) and N-Me bands (~2800 cm⁻¹) .

Q. What electrophilic substitution reactions are feasible for N,N-dimethylaniline derivatives?

- Methodological Answer : Nitration, halogenation, and sulfonation occur preferentially at the para position due to steric hindrance from N,N-dimethyl groups. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-N,N-dimethylaniline (meta to NMe₂) as the major product .

Q. How are solubility and stability profiles determined for this compound?

- Methodological Answer :

- Solubility : Test in polar (DMSO, MeOH) and non-polar solvents (hexane) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of N,N-dimethylaniline derivatives?

- Methodological Answer : Use directing groups or metal-mediated strategies. For instance, sodium-zincate bases promote meta-metallation in N,N-dimethylaniline, enabling selective iodination at the meta position (ortho:meta:para ratio = 3.7:4.2:1.0) .

- Table : Regioselectivity under Different Conditions

| Reagent/Catalyst | Major Product (Position) | Yield (%) |

|---|---|---|

| Na/Zn(TMP) | Meta-iodo | 42 |

| HNO₃/H₂SO₄ | Meta-nitro | 85 |

Q. What mechanistic insights explain contradictions in oxidative coupling reactions involving N,N-dimethylaniline derivatives?

- Methodological Answer : Conflicting product distributions (e.g., Stevens vs. Sommelet rearrangements) arise from competing radical and ionic pathways. Use kinetic isotope effects (KIE) and radical traps (TEMPO) to distinguish mechanisms. For example, tert-butylperoxy radicals dominate in TBHP-mediated oxidations, favoring iminium ion formation .

Q. How do metabolic pathways of N,N-dimethylaniline derivatives impact toxicological evaluations?

- Methodological Answer : In vivo studies in rats and dogs reveal N-demethylation (to N-methylaniline) and N-oxidation (to N-oxide) as primary pathways. Cytochrome P450 and flavin-containing monooxygenases drive these transformations. Monitor urinary metabolites (e.g., 4-aminophenol derivatives) via LC-MS .

- Table : Key Metabolites and Enzymes

| Metabolite | Enzyme Responsible | Toxicity Profile |

|---|---|---|

| N-Methylaniline | CYP2E1 | Moderate |

| N,N-Dimethylaniline N-Oxide | FMO3 | Low |

Q. What photochemical properties make N,N-dimethylaniline derivatives suitable for material science applications?

- Methodological Answer : Fluorescence quenching studies (e.g., Stern-Volmer analysis) demonstrate electron transfer between iridium complexes and N,N-dimethylaniline. Use femtosecond laser photolysis to measure quenching rate constants (kq ≈ 1.2 × 10¹⁰ M⁻¹s⁻¹), indicating potential in optoelectronic devices .

Q. How can computational modeling predict reactivity trends in substituted N,N-dimethylaniline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.